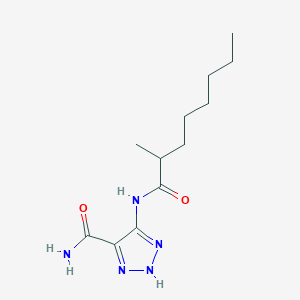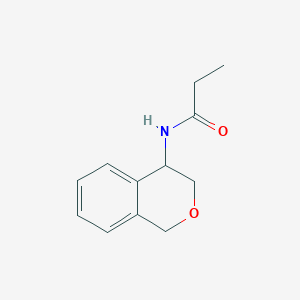![molecular formula C12H17N3O3 B7429645 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide, also known as Mecarbinate, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of benzamide and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide is believed to exert its effects by inhibiting the activity of certain enzymes in the body. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell growth. By inhibiting HDAC activity, this compound may be able to modulate gene expression and cell growth, making it a potentially useful tool in cancer research and drug discovery.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been found to induce apoptosis (programmed cell death) in cancer cells and to modulate neurotransmitter release in the brain. It has also been shown to have potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in gene expression and cell growth. However, like any chemical compound, this compound has certain limitations. For example, it may have off-target effects that could complicate experimental results. Additionally, its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide. One area of interest is its potential use in cancer research, where it may be able to induce apoptosis in cancer cells and inhibit tumor growth. Another area of interest is its potential use in neuroscience, where it may be able to modulate neurotransmitter release and potentially be useful in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects.
Méthodes De Synthèse
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(2-aminoethyl)carbamic acid. The final step involves the reaction of the resulting N-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide with hydroxylamine hydrochloride to yield this compound.
Applications De Recherche Scientifique
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it useful in a wide range of research applications. Some of the key areas of research where this compound has been used include cancer research, neuroscience, and drug discovery.
Propriétés
IUPAC Name |
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-4-3-5-9(10(8)16)11(17)14-6-7-15-12(18)13-2/h3-5,16H,6-7H2,1-2H3,(H,14,17)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOFPKXWOQXOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCNC(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 5-cyclopropyl-5-oxopentanoate](/img/structure/B7429574.png)
![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
![2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine](/img/structure/B7429597.png)
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)

![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)
![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)

